cwhm-12

Description

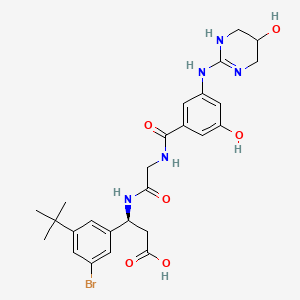

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(3-bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32BrN5O6/c1-26(2,3)16-4-14(5-17(27)8-16)21(10-23(36)37)32-22(35)13-28-24(38)15-6-18(9-19(33)7-15)31-25-29-11-20(34)12-30-25/h4-9,20-21,33-34H,10-13H2,1-3H3,(H,28,38)(H,32,35)(H,36,37)(H2,29,30,31)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHAGPCZRFQPOI-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(CC(=O)O)NC(=O)CNC(=O)C2=CC(=CC(=C2)O)NC3=NCC(CN3)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1)[C@H](CC(=O)O)NC(=O)CNC(=O)C2=CC(=CC(=C2)O)NC3=NCC(CN3)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32BrN5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Target of CWHM-12: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

CWHM-12 is a potent, small-molecule, synthetic organic compound that functions as a pan-antagonist of αV (alpha-V) integrins.[1] Structurally, it is classified as an RGD (Arginine-Glycine-Aspartic acid) peptidomimetic.[1] Its primary mechanism of action involves the inhibition of the binding of αV integrins to their endogenous ligands, thereby modulating downstream signaling pathways, most notably the activation of Transforming Growth Factor-beta (TGF-β). This inhibitory action has demonstrated significant therapeutic potential in preclinical models of fibrotic diseases and other pathological conditions. This document provides a comprehensive overview of the molecular target of this compound, its mechanism of action, quantitative binding data, and relevant experimental protocols.

The Molecular Target: αV Integrins

The primary molecular targets of this compound are the αV integrins, a subfamily of heterodimeric transmembrane receptors that play a crucial role in cell-matrix adhesion, cell-cell interactions, and the regulation of cellular signaling pathways.[2][3] Integrins are composed of an α and a β subunit, and the αV subunit can pair with several different β subunits (β1, β3, β5, β6, and β8) to form distinct receptors with varying ligand specificities and tissue distribution. This compound exhibits high potency against all five αV integrin heterodimers.[4][5][6]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against various αV integrin subtypes has been quantified using in vitro ligand-binding assays. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's high affinity for these receptors.

| Integrin Subtype | IC50 (nM) |

| αvβ8 | 0.2 |

| αvβ3 | 0.8 |

| αvβ6 | 1.5 |

| αvβ1 | 1.8 |

| αvβ5 | 61 |

| αIIbβ3 | >5000 |

| α2β1 | >5000 |

| α10β1 | >5000 |

Data sourced from MedKoo Biosciences, MedchemExpress, and AbMole BioScience.[4][5][6]

Mechanism of Action: Inhibition of TGF-β Activation

A critical function of several αV integrins is the activation of latent TGF-β.[7][8] TGF-β is a pleiotropic cytokine that plays a central role in fibrosis, a pathological process characterized by excessive deposition of extracellular matrix (ECM) components.[7] In its latent form, TGF-β is sequestered in the ECM. Certain αV integrins, particularly αvβ3, αvβ5, αvβ6, and αvβ8, can bind to the latent TGF-β complex and induce a conformational change that releases the active TGF-β molecule.[7]

This compound, by acting as an RGD peptidomimetic, competitively inhibits the binding of αV integrins to the RGD motif within the latent TGF-β complex.[1] This blockade of integrin-ligand interaction prevents the subsequent activation of TGF-β. The downstream signaling cascade of TGF-β, which involves the phosphorylation of SMAD proteins (such as p-SMAD3), is consequently suppressed.[5][6][9] This mechanism underlies the potent anti-fibrotic effects of this compound observed in preclinical models of liver, lung, cardiac, and skeletal muscle fibrosis.[10][11]

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the αV integrin-TGF-β pathway.

Experimental Protocols

In Vitro Cell Adhesion Assay for IC50 Determination

This protocol is a representative method for determining the inhibitory potency of this compound on αV integrin-mediated cell adhesion.

Objective: To quantify the concentration of this compound required to inhibit 50% of αVβ3 and αVβ5 integrin-mediated cell adhesion to their ligand, vitronectin.

Materials:

-

Stably transfected human 293 cells over-expressing human αvβ3 or αvβ5 integrins.

-

Purified vitronectin.

-

96-well microtiter plates.

-

Hanks' Balanced Salt Solution (HBSS).

-

Manganese chloride (MnCl2).

-

Bovine Serum Albumin (BSA).

-

This compound compound.

-

Cell-permeable fluorescent dye (e.g., Calcein-AM).

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with a predetermined optimal concentration of purified vitronectin overnight at 4°C.

-

Blocking: Wash the coated plates and block non-specific binding sites by incubating with a solution of BSA for 1 hour.

-

Cell Preparation: Harvest the transfected 293 cells and resuspend them in HBSS buffer.

-

Compound Incubation: Pre-incubate the cells with serial dilutions of this compound in HBSS buffer containing 200 µM MnCl2 for 30 minutes at 37°C.

-

Cell Adhesion: Add the cell-compound mixture to the vitronectin-coated wells and allow the cells to attach for 30 minutes at 37°C.

-

Washing: Remove non-adherent cells by gentle washing.

-

Quantification: Quantify the number of adherent cells. This can be achieved by pre-labeling the cells with a fluorescent dye and measuring the fluorescence intensity in each well.

-

Data Analysis: Plot the percentage of cell adhesion against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

This protocol is based on a method described by AbMole BioScience.[6]

In Vivo Murine Model of Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

This protocol outlines a common in vivo model to assess the anti-fibrotic efficacy of this compound.

Objective: To evaluate the ability of this compound to reduce the progression of established liver fibrosis in a mouse model.

Materials:

-

Male C57BL/6 mice.

-

Carbon tetrachloride (CCl4).

-

Corn oil (vehicle for CCl4).

-

This compound.

-

Vehicle for this compound.

-

Osmotic minipumps.

Procedure:

-

Induction of Fibrosis: Induce liver fibrosis in mice by intraperitoneal injection of CCl4 (dissolved in corn oil) twice weekly for a specified period (e.g., 3 weeks).

-

Therapeutic Intervention: After the initial induction period, implant osmotic minipumps subcutaneously for the continuous delivery of either this compound or a vehicle control for the subsequent duration of the experiment (e.g., an additional 3 weeks) while continuing CCl4 administration.

-

Tissue Harvesting: At the end of the treatment period, euthanize the mice and harvest the livers.

-

Histological Analysis: Fix a portion of the liver in formalin and embed in paraffin for histological staining with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition.

-

Immunohistochemistry: Perform immunohistochemical staining on liver sections for markers of fibrosis and TGF-β signaling, such as α-smooth muscle actin (α-SMA) and phosphorylated SMAD3 (p-SMAD3).

-

Quantitative Analysis: Use digital image analysis software to quantify the stained areas for an objective assessment of fibrosis and signaling pathway activation.

This protocol is based on in vivo studies described by MedchemExpress and ResearchGate.[5][11]

Experimental Workflow Diagram

Caption: Workflow for in vitro and in vivo evaluation of this compound.

Conclusion

This compound is a potent and selective antagonist of αV integrins. Its primary mechanism of action, the inhibition of TGF-β activation, positions it as a promising therapeutic candidate for the treatment of a wide range of fibrotic diseases. The quantitative data on its inhibitory potency and the established experimental protocols for its evaluation provide a solid foundation for further research and development in this area. The targeted nature of this compound on a core pathway of fibrosis regulation highlights the potential of integrin antagonism as a therapeutic strategy.[1]

References

- 1. CWHM12 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Integrins in cancer: biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. abmole.com [abmole.com]

- 7. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. xcessbio.com [xcessbio.com]

- 11. researchgate.net [researchgate.net]

CWHM-12 as a Pan-αv Integrin Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CWHM-12 is a potent, small-molecule, peptidomimetic antagonist of pan-αv integrins, demonstrating high affinity for multiple αv-containing heterodimers. By targeting the Arg-Gly-Asp (RGD) binding site, this compound effectively inhibits the activation of transforming growth factor-beta (TGF-β), a critical mediator in the pathogenesis of fibrosis. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, mechanism of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for a range of fibrotic diseases.

Introduction

Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes. The αv subfamily of integrins, which includes αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8, are key regulators of cellular adhesion, migration, and signaling. A critical function of several αv integrins is the activation of latent TGF-β, a pleiotropic cytokine that is a central driver of tissue fibrosis. In fibrotic diseases, excessive deposition of extracellular matrix (ECM) proteins leads to organ dysfunction and failure. The development of inhibitors that target αv integrins and block TGF-β activation represents a promising therapeutic strategy. This compound has emerged as a potent pan-αv integrin inhibitor with significant anti-fibrotic properties demonstrated in various preclinical models.

Mechanism of Action

This compound is a synthetic organic compound that acts as an RGD peptidomimetic.[1] The RGD sequence is a common recognition motif for many integrins. This compound competitively binds to the RGD-binding site on αv integrins, thereby preventing their interaction with ECM proteins that present the latent TGF-β complex. This inhibition blocks the conformational changes in the latent TGF-β complex that are necessary for the release and activation of mature TGF-β.[2][3] By attenuating TGF-β signaling, this compound effectively reduces the downstream pro-fibrotic cascade, including the differentiation of fibroblasts to myofibroblasts and the excessive production of ECM components like collagen.[4]

Signaling Pathway

The primary signaling pathway inhibited by this compound is the αv integrin-mediated activation of TGF-β and its subsequent downstream signaling cascade.

Quantitative Data

The inhibitory activity of this compound against various αv integrin subtypes has been quantified using in vitro ligand-binding assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Integrin Subtype | IC50 (nM) |

| αvβ1 | 1.8 |

| αvβ3 | 0.8 |

| αvβ5 | 61 |

| αvβ6 | 1.5 |

| αvβ8 | 0.2 |

| αIIbβ3 | >5000 |

| α2β1 | >5000 |

| α10β1 | >5000 |

| Table 1: Inhibitory potency of this compound against a panel of integrins. Data sourced from MedchemExpress and Cayman Chemical.[5][6] |

Experimental Protocols

In Vitro Assays

This protocol describes a competitive solid-phase binding assay to determine the IC50 of this compound for a specific αv integrin.

Methodology:

-

Plate Coating: Coat 96-well microtiter plates with an αv integrin ligand (e.g., vitronectin for αvβ3) at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS) and incubate overnight at 4°C.

-

Blocking: Wash the plates with PBS and block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Competitive Binding: Add a constant concentration of purified αv integrin and varying concentrations of this compound to the wells. Incubate for 2-3 hours at room temperature to allow for competitive binding.

-

Detection: Wash the plates to remove unbound integrin and inhibitor. Add a primary antibody specific for the αv integrin subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Generation: Add a suitable HRP substrate (e.g., TMB) and stop the reaction with an acid solution.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Plot the absorbance against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This assay measures the ability of this compound to inhibit cell adhesion to an ECM-coated surface.

Methodology:

-

Plate Preparation: Coat 96-well plates with an ECM protein (e.g., fibronectin or vitronectin) and block as described in the integrin binding assay.

-

Cell Preparation: Culture a cell line expressing the αv integrin of interest (e.g., U87MG glioblastoma cells for αvβ3). Harvest the cells and resuspend them in serum-free media.

-

Inhibition: Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes at 37°C.

-

Adhesion: Add the cell suspension to the ECM-coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Stain the adherent cells with a suitable dye (e.g., crystal violet). Lyse the cells and measure the absorbance of the lysate, which is proportional to the number of adherent cells.

-

Analysis: Determine the concentration of this compound that inhibits cell adhesion by 50% (IC50).

This assay utilizes a co-culture system to measure the inhibition of αv integrin-mediated TGF-β activation by this compound.

Methodology:

-

Treatment: Treat the co-culture with varying concentrations of this compound.

-

Incubation: Incubate the cells for 16-24 hours to allow for TGF-β activation and reporter gene expression.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Analysis: A decrease in luciferase activity in the presence of this compound indicates inhibition of TGF-β activation.

In Vivo Efficacy Studies

The anti-fibrotic efficacy of this compound has been evaluated in several animal models of fibrosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]

- 3. rsc.org [rsc.org]

- 4. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 5. Integrin binding assays [bio-protocol.org]

- 6. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

role of cwhm-12 in TGF-beta signaling pathway

An In-depth Technical Guide on the Role of CWHM-12 in the TGF-β Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including growth, differentiation, and tissue homeostasis.[1] Dysregulation of this pathway is a hallmark of many diseases, most notably in the pathogenesis of tissue fibrosis. A key control point in this pathway is the activation of the latent TGF-β complex. This compound, a potent small-molecule inhibitor of αv integrins, has emerged as a significant therapeutic agent that targets this activation step.[2][3] This document provides a comprehensive technical overview of the mechanism of this compound within the TGF-β signaling cascade, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The TGF-β Signaling Pathway and the Role of Integrin-Mediated Activation

The canonical TGF-β signaling cascade is initiated when a TGF-β ligand binds to a type II serine/threonine kinase receptor (TβRII).[4][5] This binding recruits and phosphorylates a type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[4][6] The activated TβRI kinase then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[7] These phosphorylated R-SMADs form a complex with the common mediator SMAD4 (Co-SMAD), translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in processes like extracellular matrix deposition.[5][7]

A crucial feature of this pathway is that TGF-β is secreted in an inactive, latent form, non-covalently associated with the Latency-Associated Peptide (LAP). This latent complex is sequestered in the extracellular matrix. Its activation is a prerequisite for receptor binding and signaling. A primary mechanism for this activation is mediated by integrins, particularly the αv family of integrins, which bind to an Arg-Gly-Asp (RGD) motif within the LAP.[8] This binding exerts mechanical force, inducing a conformational change in the latent complex that releases the active TGF-β cytokine.[8][9]

This compound: A Potent Inhibitor of αv Integrins

This compound is a synthetic, small-molecule, RGD-peptidomimetic antagonist designed to inhibit αv-containing integrins.[10] By targeting these integrins, this compound effectively blocks the release of active TGF-β, thereby preventing the initiation of the downstream signaling cascade. This mechanism makes it a powerful tool for studying and potentially treating fibrosis across multiple organs.[3]

Mechanism of Action of this compound in the TGF-β Pathway

The diagram below illustrates the canonical TGF-β signaling pathway and highlights the specific point of intervention for this compound.

Quantitative Data: this compound Inhibitory Potency

This compound is a potent inhibitor of the five αv integrin subtypes. Its inhibitory concentrations (IC50) have been determined through in vitro ligand-binding assays.

| Integrin Subtype | IC50 (nM) | Reference(s) |

| αvβ1 | 1.8 | [11][12][13] |

| αvβ3 | 0.8 | [11][12][13] |

| αvβ5 | 61 | [11][13] |

| αvβ6 | 1.5 | [11][12][13] |

| αvβ8 | 0.2 | [11][12][13] |

Preclinical Evidence of this compound Efficacy

The therapeutic potential of this compound has been demonstrated in several preclinical models of organ fibrosis. Administration of this compound attenuates fibrosis in the liver, lungs, kidneys, and heart.[3][11][14]

Quantitative In Vivo Efficacy

| Model | Key Finding | Quantitative Result | Reference(s) |

| Cardiac Fibrosis | Reduction in TGF-β activation | Significant reduction in TGF-β activation by this compound treated PDGFRβ+ cells compared to control. | [14] |

| Implant Fibrosis | Reduction in pSmad3 signaling | Significant decrease in the number of pSmad3-positive nuclei in the peri-implant capsule with this compound treatment. | [15] |

| Liver Fibrosis | Reduction in p-SMAD3 signaling | Significantly reduced p-SMAD3 signaling in the livers of this compound treated mice compared to controls. | [11][12] |

| M. tuberculosis | Reduced inflammation | This compound treatment significantly decreased iNOS+ cells in the lungs of infected mice. | [8] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the function of this compound.

In Vitro TGF-β Activation Assay

This assay quantifies the ability of cells to activate latent TGF-β, a process inhibited by this compound.

Objective: To measure the reduction in TGF-β activation by this compound-treated cells.

Methodology:

-

Cell Culture: Plate mesenchymal cells, such as human cardiac Platelet-Derived Growth Factor Receptor Beta positive (PDGFRβ+) cells.[14]

-

Treatment: Treat cells with this compound or a vehicle control (e.g., CWHM 96, an inactive analog) for a specified duration (e.g., 24 hours).[14]

-

Incubation: Incubate the co-culture for a period sufficient for TGF-β activation and reporter expression (e.g., 16-24 hours).

-

Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.

-

Controls: Include controls with a TGF-β-blocking antibody (e.g., clone 1D11) to confirm the signal is TGF-β-dependent, and with recombinant active TGF-β1 to ensure the reporter cells are responsive.[14]

-

Analysis: Compare the luciferase activity from this compound-treated cells to the vehicle control. A significant reduction indicates inhibition of TGF-β activation.

In Vivo Therapeutic Model of Organ Fibrosis

This protocol describes a therapeutic model to assess if this compound can reverse or halt the progression of established fibrosis.

Objective: To determine the efficacy of this compound in treating established cardiac fibrosis in a mouse model.

Methodology:

-

Disease Induction: Induce cardiac fibrosis in mice (e.g., C57BL/6) via continuous infusion of Angiotensin II (AngII) using a subcutaneously implanted Alzet osmotic minipump.[14]

-

Treatment Initiation: After a period to allow for the establishment of fibrosis (e.g., 7 days), implant a second Alzet osmotic minipump containing either this compound or a vehicle control.[14]

-

Treatment Duration: Continue the co-infusion of AngII and the treatment compound for an additional period (e.g., 7 days).[14]

-

Tissue Harvesting: At the end of the treatment period (e.g., day 14), euthanize the mice and harvest the hearts.

-

Histological Analysis: Fix tissues in formalin and embed in paraffin. Section the hearts and stain with Picrosirius Red to visualize and quantify collagen deposition (fibrosis).[14]

-

Immunohistochemistry (IHC): Perform IHC on tissue sections for markers of TGF-β pathway activation, such as phosphorylated SMAD3 (p-SMAD3), to confirm target engagement.[11][15]

-

Quantification: Use digital image analysis software to quantify the fibrotic area (from Picrosirius Red staining) and the number of p-SMAD3 positive cells. Compare the results between the this compound and control groups.

Conclusion

This compound represents a targeted therapeutic strategy for diseases driven by excessive TGF-β signaling, particularly fibrosis. Its mechanism of action, as a pan-inhibitor of αv integrins, prevents the activation of latent TGF-β from the extracellular matrix, a critical upstream event in the signaling cascade.[8][10] This effectively reduces downstream signals such as SMAD3 phosphorylation and subsequent pro-fibrotic gene expression.[11][12] Robust preclinical data across various models of organ fibrosis underscore its potential as a powerful anti-fibrotic agent. The detailed protocols and quantitative data presented in this guide offer a foundation for further research and development of this compound and similar agents for clinical applications.

References

- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 2. xcessbio.com [xcessbio.com]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CWHM12 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. abmole.com [abmole.com]

- 13. caymanchem.com [caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

cwhm-12 structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

CWHM-12 is a potent, small-molecule, pan-antagonist of αv integrins, demonstrating significant anti-fibrotic properties in preclinical studies. By inhibiting the activation of Transforming Growth Factor-beta (TGF-β), a key mediator of fibrosis, this compound presents a promising therapeutic strategy for a range of fibrotic diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

This compound is a synthetic organic compound with a complex structure designed to mimic the RGD (Arginine-Glycine-Aspartic acid) motif, which is a recognition sequence for many integrins.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| IUPAC Name | (3S)-3-(3-bromo-5-(tert-butyl)phenyl)-3-({[({3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl})amino]acetyl}amino)propanoic acid |

| Molecular Formula | C26H32BrN5O6 |

| Molecular Weight | 590.47 g/mol |

| CAS Number | 1564286-55-0 |

| Appearance | White to off-white solid |

| Purity | >98% (by HPLC) |

| SMILES | CC(C)(C)c1cc(Br)cc(c1)--INVALID-LINK--NC(=O)CNC(=O)c1cc(NC2=NCCC(O)N2)cc(O)c1 |

| InChI | InChI=1S/C26H32BrN5O6/c1-26(2,3)16-4-14(5-17(27)8-16)21(10-23(36)37)32-22(35)13-28-24(38)15-6-18(9-19(33)7-15)31-25-29-11-20(34)12-30-25/h4-9,20-21,33-34H,10-13H2,1-3H3,(H,28,38)(H,32,35)(H,36,37)(H2,29,30,31)/t21-/m0/s1 |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of αv integrins.[1][2][3][4] Its primary mechanism of action is the inhibition of the activation of TGF-β, a pleiotropic cytokine that plays a central role in the pathogenesis of fibrosis.[5]

Table 2: Inhibitory Activity (IC50) of this compound against αv Integrins [4]

| Integrin Subtype | IC50 (nM) |

| αvβ1 | 1.8 |

| αvβ3 | 0.8 |

| αvβ5 | 61 |

| αvβ6 | 1.5 |

| αvβ8 | 0.2 |

The inhibition of αv integrins by this compound prevents the release of active TGF-β from its latent complex, thereby blocking downstream signaling pathways that lead to myofibroblast activation, extracellular matrix deposition, and tissue fibrosis.

Signaling Pathway

The binding of latent TGF-β to αv integrins on the cell surface leads to a conformational change that releases the active TGF-β dimer. Active TGF-β then binds to its receptors (TGFβR-I and TGFβR-II), initiating a signaling cascade that involves the phosphorylation of Smad proteins (Smad2/3). Phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in fibrosis. This compound blocks the initial step of this pathway by preventing the interaction between αv integrins and latent TGF-β.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature or patent databases. The compound is commercially available from several suppliers for research purposes.

In Vitro TGF-β Reporter Assay

This protocol describes the use of Mink Lung Epithelial Cells stably transfected with a TGF-β-responsive luciferase reporter (TMLC) to quantify the effect of this compound on TGF-β activation.[6][7][8][9]

Materials:

-

TMLC reporter cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

TGF-β1 (for standard curve)

-

Luciferase Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Culture: Maintain TMLC cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed TMLC cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Prepare a serial dilution of this compound in serum-free DMEM.

-

Prepare a standard curve of TGF-β1 in serum-free DMEM.

-

Aspirate the culture medium from the cells and wash once with PBS.

-

Add the this compound dilutions and TGF-β1 standards to the respective wells. Include a vehicle control (e.g., DMSO).

-

To test the effect of this compound on TGF-β activation by a specific cell type, co-culture the target cells with the TMLC reporter cells in the presence of this compound.

-

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

Luciferase Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the Luciferase Assay System using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Plot the TGF-β1 standard curve (luminescence vs. concentration).

-

Calculate the percentage of inhibition of TGF-β activation by this compound compared to the vehicle control.

-

In Vivo Animal Models of Fibrosis

This model is widely used to study the pathogenesis of liver fibrosis and to evaluate the efficacy of anti-fibrotic agents.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Carbon tetrachloride (CCl4)

-

Corn oil or olive oil

-

This compound

-

Osmotic minipumps

-

Anesthesia (e.g., isoflurane)

-

Surgical tools

-

Histology equipment and reagents (e.g., formalin, paraffin, hematoxylin and eosin, Sirius Red/Fast Green)

Procedure:

-

Animal Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.

-

Induction of Fibrosis:

-

Prepare a 10% (v/v) solution of CCl4 in corn oil or olive oil.

-

Administer the CCl4 solution to the mice via intraperitoneal (i.p.) injection twice a week for 4-8 weeks. The typical dose is 1-2 mL/kg body weight. A control group should receive injections of the vehicle oil only.[10]

-

-

This compound Treatment:

-

For prophylactic treatment, implant osmotic minipumps containing this compound (e.g., 30 mg/kg/day) subcutaneously one day before the first CCl4 injection.

-

For therapeutic treatment, implant the osmotic minipumps after a period of CCl4-induced fibrosis (e.g., after 4 weeks).

-

A control group should receive osmotic minipumps containing the vehicle (e.g., 50% DMSO in water).

-

-

Monitoring: Monitor the body weight and general health of the mice throughout the experiment.[11][10]

-

Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and collect blood and liver tissue.

-

Assessment of Fibrosis:

-

Histology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and stain with H&E and Sirius Red/Fast Green to visualize collagen deposition.

-

Hydroxyproline Assay: Quantify the collagen content in a portion of the liver using a hydroxyproline assay kit.

-

Gene Expression Analysis: Isolate RNA from a portion of the liver and perform qRT-PCR to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Timp1).

-

Serum Analysis: Analyze serum levels of liver enzymes (e.g., ALT, AST) to assess liver damage.

-

This is a commonly used model to study pulmonary fibrosis.

Materials:

-

Bleomycin sulfate

-

Sterile saline

-

This compound

-

Osmotic minipumps

-

Anesthesia (e.g., isoflurane)

-

Intratracheal instillation device

-

Histology equipment and reagents

Procedure:

-

Animal Acclimatization: Acclimate mice as described above.

-

Induction of Fibrosis:

-

Anesthetize the mice.

-

Administer a single intratracheal dose of bleomycin (e.g., 1.5-3.0 U/kg body weight) dissolved in sterile saline. A control group should receive an intratracheal instillation of saline only.[14]

-

-

This compound Treatment:

-

Implant osmotic minipumps containing this compound or vehicle as described for the liver fibrosis model. The timing of implantation can be prophylactic or therapeutic.

-

-

Monitoring: Monitor the body weight and respiratory function of the mice.

-

Euthanasia and Tissue Collection: At a specified time point (e.g., 14 or 21 days after bleomycin administration), euthanize the mice and collect lung tissue.

-

Assessment of Fibrosis:

-

Histology: Fix the lungs with formalin, embed in paraffin, and stain with H&E and Masson's trichrome or Sirius Red to assess fibrosis. The severity of fibrosis can be quantified using the Ashcroft scoring system.

-

Hydroxyproline Assay: Quantify the collagen content in the lungs.

-

Bronchoalveolar Lavage (BAL): Perform BAL to analyze the inflammatory cell infiltrate and cytokine levels in the lungs.

-

Gene Expression Analysis: Analyze the expression of pro-fibrotic genes in lung tissue.

-

Conclusion

This compound is a valuable research tool for studying the role of αv integrins and TGF-β signaling in fibrosis. Its potent anti-fibrotic activity in preclinical models suggests its potential as a therapeutic candidate for various fibrotic diseases. The experimental protocols provided in this guide offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and other anti-fibrotic compounds. Further research is warranted to explore the full therapeutic potential of this compound in a clinical setting.

References

- 1. medkoo.com [medkoo.com]

- 2. CWHM12 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. adooq.com [adooq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Severity assessment in mice subjected to carbon tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of strain variation in murine bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

CWHM-12: A Technical Guide to a Pan-αV Integrin Inhibitor for Fibrosis Research

Abstract

CWHM-12 is a potent, small-molecule, synthetic organic compound that acts as a pan-antagonist of αV integrins.[1][2] Structurally, it is a peptidomimetic designed to mimic the RGD (Arginine-Glycine-Aspartic acid) tripeptide sequence that is crucial for the interaction between integrins and their extracellular matrix (ECM) ligands.[2][3] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on its application in preclinical fibrosis research. Detailed experimental protocols and quantitative data are presented to support its use as a valuable tool for researchers in drug development and molecular biology.

Discovery and Development

This compound was identified as a potent inhibitor of αV integrins through research aimed at developing therapeutics for fibrotic diseases.[1][2] Fibrosis, characterized by the excessive accumulation of ECM, is a pathological process central to a wide range of chronic diseases affecting organs such as the liver, lungs, kidneys, and heart. The development of this compound was driven by the understanding that αV integrins play a pivotal role in the activation of Transforming Growth Factor-beta (TGF-β), a master regulator of fibrosis.[4]

The bioactive form of the molecule is the S-enantiomer.[2] Preclinical studies have demonstrated the efficacy of this compound in attenuating fibrosis in various animal models, including carbon tetrachloride (CCl4)-induced liver fibrosis, bleomycin-induced pulmonary fibrosis, and models of kidney and cardiac fibrosis.[1][5][6] These studies have shown that this compound can not only prevent the onset of fibrosis but also halt the progression of established fibrotic disease.[1]

Chemical Properties

| Property | Value |

| CAS Number | 1564286-55-0[7][8] |

| Molecular Formula | C26H32BrN5O6[7][8] |

| Molecular Weight | 590.47 g/mol [7][8] |

| IUPAC Name | (3S)-3-(3-bromo-5-tert-butylphenyl)-3-[2-({3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]phenyl}formamido)acetamido]propanoic acid[7][8] |

Mechanism of Action

This compound functions as a competitive antagonist of αV integrins. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. The αV subunit can pair with several β subunits (β1, β3, β5, β6, and β8) to form different integrin heterodimers, each with distinct ligand-binding properties and signaling functions.

The primary mechanism by which this compound exerts its anti-fibrotic effects is through the inhibition of TGF-β activation. TGF-β is secreted in a latent form, complexed with the Latency-Associated Peptide (LAP). Certain αV integrins, particularly αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8, can bind to the RGD motif within LAP, inducing a conformational change that releases the active TGF-β.[5] By blocking the RGD-binding site on these integrins, this compound prevents this activation step. Downstream, this leads to reduced signaling through the Smad pathway, evidenced by decreased phosphorylation of Smad3 (p-Smad3), a key event in the transcriptional activation of pro-fibrotic genes.[5]

Figure 1: this compound Mechanism of Action.

Quantitative Data

This compound exhibits high potency against a range of αV integrins, with nanomolar to sub-nanomolar inhibitory concentrations (IC50). Its selectivity for αV integrins over other integrin subtypes, such as αIIbβ3, α2β1, and α10β1, is a key feature.[3][5]

Table 1: In Vitro Inhibitory Activity of this compound

| Integrin Subtype | IC50 (nM) |

| αvβ8 | 0.2[5][7] |

| αvβ3 | 0.8[5][7] |

| αvβ6 | 1.5[5][7] |

| αvβ1 | 1.8[5][7] |

| αvβ5 | 61[5] |

| αIIbβ3, α2β1, α10β1 | >5000[5] |

Experimental Protocols

In Vivo Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This protocol describes the induction of liver fibrosis in mice using CCl4 and subsequent treatment with this compound.

Materials:

-

Male C57BL/6J mice (8-10 weeks old)

-

Carbon tetrachloride (CCl4)

-

Olive oil

-

This compound

-

Vehicle (e.g., 50% DMSO in sterile water)

-

Alzet osmotic minipumps

Procedure:

-

Fibrosis Induction:

-

Prepare a 10% (v/v) solution of CCl4 in olive oil.

-

Administer the CCl4 solution to mice via intraperitoneal (i.p.) injection at a dose of 1 ml/kg body weight, twice a week for 6 weeks.[5]

-

-

Treatment (Therapeutic Model):

-

After 3 weeks of CCl4 injections, implant Alzet osmotic minipumps subcutaneously in the mice.

-

The pumps should be loaded to deliver either this compound (e.g., 100 mg/kg/day) or the vehicle.[5]

-

Continue CCl4 injections for the remaining 3 weeks.

-

-

Tissue Harvesting and Analysis:

-

At the end of the 6-week period, euthanize the mice.

-

Perfuse the liver with saline and collect tissue samples.

-

Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (e.g., Sirius Red staining for collagen).

-

Snap-freeze another portion in liquid nitrogen for molecular analysis (e.g., Western blot for p-Smad3, qRT-PCR for pro-fibrotic gene expression).

-

Figure 2: CCl4-Induced Liver Fibrosis Experimental Workflow.

In Vitro TGF-β Activation Assay

This protocol outlines a co-culture method to assess the ability of this compound to inhibit integrin-mediated TGF-β activation.

Materials:

-

Cell line that activates latent TGF-β via αV integrins (e.g., hepatic stellate cells, fibroblasts)

-

This compound

-

Recombinant latent TGF-β

-

Cell culture medium and supplements

-

Luciferase assay reagent

Procedure:

-

Cell Seeding:

-

Seed the TGF-β-responsive reporter cells in a 96-well plate and allow them to adhere overnight.

-

-

Co-culture and Treatment:

-

The next day, add the TGF-β activating cells to the wells containing the reporter cells.

-

Add recombinant latent TGF-β to the co-culture.

-

Treat the cells with various concentrations of this compound or vehicle.

-

-

Incubation:

-

Incubate the co-culture for 16-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

-

A decrease in luciferase activity in the this compound-treated wells compared to the vehicle control indicates inhibition of TGF-β activation.

-

Conclusion

This compound is a well-characterized and potent pan-αV integrin inhibitor that serves as an invaluable research tool for studying the mechanisms of fibrosis and for the preclinical evaluation of anti-fibrotic therapies. Its ability to block the activation of TGF-β provides a targeted approach to disrupting a core pathway in the progression of fibrotic diseases across multiple organs. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of fibrosis and developing novel therapeutic strategies. Further research, potentially including clinical trials, will be necessary to determine its therapeutic utility in humans.

References

- 1. CWHM12 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. xcessbio.com [xcessbio.com]

- 8. medkoo.com [medkoo.com]

Preclinical Research on CWHM-12 and Organ Fibrosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organ fibrosis, characterized by the excessive accumulation of extracellular matrix, poses a significant threat to organ function and is a final common pathway for numerous chronic diseases. The small molecule CWHM-12 has emerged as a potent and promising anti-fibrotic agent in a multitude of preclinical studies. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, efficacy in various organ fibrosis models, and detailed experimental methodologies. This compound is a pan-inhibitor of αV integrins, which are crucial mediators in the activation of transforming growth factor-beta (TGF-β), a master regulator of fibrosis. By targeting this core pathway, this compound has demonstrated significant attenuation of fibrosis in preclinical models of liver, lung, kidney, and heart disease, highlighting its potential as a broad-spectrum anti-fibrotic therapeutic.

This compound: Mechanism of Action

This compound is a small molecule antagonist of αV integrins.[1] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. The αV subunit can pair with several β subunits (β1, β3, β5, β6, and β8) to form different αV integrin heterodimers, each with distinct roles in cellular processes. A critical function of several αV integrins is the activation of latent TGF-β.

Latent TGF-β is secreted into the extracellular matrix as a complex with its pro-peptide, the Latency Associated Peptide (LAP). This complex is inactive and requires release from LAP to bind to its receptor and initiate downstream signaling. Several αV integrins can bind to an RGD (Arginine-Glycine-Aspartic acid) motif within LAP. This interaction, often coupled with mechanical tension exerted by cells, induces a conformational change in the latent TGF-β complex, leading to the release and activation of TGF-β.

This compound acts by competitively inhibiting the binding of αV integrins to the RGD motif on LAP, thereby preventing the activation of TGF-β. This blockade of a central pro-fibrotic signaling pathway is the primary mechanism underlying the anti-fibrotic effects of this compound.

Signaling Pathway: αV Integrin-Mediated TGF-β Activation

The signaling cascade initiated by αV integrin-mediated TGF-β activation is a critical driver of fibrosis. The following diagram illustrates this pathway and the point of intervention for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to CWHM-12: A Pan-αv Integrin Antagonist for Fibrosis Research

This guide provides a comprehensive overview of this compound, a potent small-molecule inhibitor of αv integrins. It details its chemical properties, mechanism of action, and its application in preclinical fibrosis models, offering valuable information for researchers in the fields of fibrosis, cell adhesion, and drug discovery.

Core Compound Information

This compound is a synthetic organic compound and a peptidomimetic of the Arg-Gly-Asp (RGD) motif, which is a key recognition sequence for many integrins.[1][2] The S-enantiomer of this compound is the biologically active form.[2]

| Property | Value | Reference |

| CAS Number | 1564286-55-0 | [3][4] |

| Molecular Weight | 590.47 g/mol | [4][5][6][7] |

| Molecular Formula | C₂₆H₃₂BrN₅O₆ | [4] |

| IUPAC Name | (3S)-3-(3-bromo-5-(tert-butyl)phenyl)-3-(2-(3-hydroxy-5-((5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino)benzamido)acetamido)propanoic acid | |

| Synonyms | CWHM 12, this compound |

Mechanism of Action: Inhibition of αv Integrins and TGF-β Signaling

This compound functions as a pan-antagonist of αv integrins, which are a family of cell surface receptors that mediate cell-matrix interactions and play a crucial role in the activation of transforming growth factor-beta (TGF-β).[2][4][8] TGF-β is a potent pro-fibrotic cytokine, and its activation is a central event in the pathogenesis of fibrosis in multiple organs.[4][8]

By binding to αv integrins, this compound blocks their interaction with the latent TGF-β complex, thereby preventing the release and activation of mature TGF-β.[4][8] This disruption of TGF-β activation leads to a downstream reduction in the phosphorylation of SMAD3 (p-SMAD3), a key signaling molecule in the canonical TGF-β pathway.[3][9] The inhibition of this pathway ultimately results in decreased collagen deposition and attenuation of fibrosis.[9][10]

Signaling Pathway of this compound in Fibrosis Inhibition

Caption: this compound inhibits αv integrin-mediated activation of TGF-β, blocking downstream SMAD signaling and pro-fibrotic gene transcription.

Quantitative Data: Inhibitory Activity

This compound exhibits high potency and selectivity for αv integrins, with nanomolar to sub-nanomolar inhibitory concentrations (IC₅₀).

| Integrin Subunit | IC₅₀ (nM) | Reference |

| αvβ1 | 1.8 | [1][3] |

| αvβ3 | 0.8 | [1][3] |

| αvβ5 | 61 | [1][3] |

| αvβ6 | 1.5 | [1][3] |

| αvβ8 | 0.2 | [1][3] |

| αIIbβ3 | >5000 | [3] |

| α2β1 | >5000 | [3] |

| α10β1 | >5000 | [3] |

Experimental Protocols

This compound has been successfully utilized in various preclinical models of fibrosis. Below are representative protocols for in vivo and in vitro studies.

4.1. In Vivo Murine Model of Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis

This protocol describes the therapeutic administration of this compound in a mouse model of established liver fibrosis.

Workflow for CCl₄-Induced Liver Fibrosis Model

References

- 1. caymanchem.com [caymanchem.com]

- 2. CWHM12 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

- 8. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. αv integrins on mesenchymal cells regulate skeletal and cardiac muscle fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pancreasfoundation.org [pancreasfoundation.org]

Methodological & Application

CWHM-12 Application Notes and Protocols for Mouse Models of Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

CWHM-12 is a potent small-molecule inhibitor of αv integrins, which play a crucial role in the activation of transforming growth factor-beta (TGF-β), a key mediator of fibrosis.[1][2][3][4] By blocking αv integrins, this compound effectively attenuates fibrosis in various organs, making it a valuable tool for preclinical research in fibrotic diseases.[1][4][5][6][7][8] These application notes provide detailed protocols for the use of this compound in mouse models of liver, lung, pancreatic, and muscle fibrosis, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflows.

Mechanism of Action: Inhibition of TGF-β Activation

This compound is an Arg-Gly-Asp (RGD) peptidomimetic that acts as a broad-range antagonist of RGD-binding integrins.[2][5] Integrins of the αv family are key regulators of TGF-β activation. They bind to the latency-associated peptide (LAP) of the latent TGF-β complex, inducing a conformational change that releases the active TGF-β molecule. Active TGF-β then binds to its receptors on the cell surface, initiating a signaling cascade that leads to the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix (ECM) proteins, characteristic of fibrosis. This compound competitively inhibits the binding of the latent TGF-β complex to αv integrins, thereby preventing its activation and downstream pro-fibrotic signaling.[5][7]

Data Presentation: this compound Dosage in Mouse Models of Fibrosis

The following tables summarize the recommended dosages and administration routes for this compound in various mouse models of fibrosis based on published studies.

Table 1: Liver Fibrosis

| Model | Induction Method | This compound Dosage | Administration Route | Treatment Schedule | Key Outcomes |

| CCl4-induced | Intraperitoneal (i.p.) injection of Carbon Tetrachloride (CCl4) | 100 mg/kg/day | Continuous infusion via subcutaneous osmotic minipump | Therapeutic: Treatment initiated after 3 weeks of CCl4 and continued for 3 weeks concurrently with CCl4. | Reduced liver fibrosis and p-SMAD3 signaling.[6] |

Table 2: Lung Fibrosis

| Model | Induction Method | This compound Dosage | Administration Route | Treatment Schedule | Key Outcomes |

| Bleomycin-induced | Intratracheal (i.t.) instillation of Bleomycin | Not specified in search results | Not specified in search results | Prophylactic and therapeutic approaches have been effective in reducing fibrosis.[1][8] | Attenuated lung fibrosis.[1][8] |

| Mtb-induced | Mycobacterium tuberculosis (Mtb) infection | 100 mg/kg/day | Continuous infusion via subcutaneous osmotic minipump | Early intervention | Reduced disease severity and inflammation.[2][9] |

Table 3: Pancreatic Fibrosis

| Model | Induction Method | This compound Dosage | Administration Route | Treatment Schedule | Key Outcomes |

| Cerulein-induced | Repeated i.p. injections of Cerulein | 40 mg/mL solution | Intraperitoneal injection (100 µL) | Acute: 1 hour before first cerulein injection, then twice more at 3-hour intervals. | Reduced acinar cell atrophy and fibrosis.[5] |

| Cerulein-induced | Not specified in search results | Continuous infusion via subcutaneous osmotic minipump | Prophylactic: Started 3 days before cerulein. Therapeutic: Started 5 days after cerulein initiation. | Reduced pancreatic fibrosis and activation of pancreatic stellate cells.[5] |

Table 4: Skeletal and Cardiac Muscle Fibrosis

| Model | Induction Method | This compound Dosage | Administration Route | Treatment Schedule | Key Outcomes |

| Cardiotoxin (CTX)-induced skeletal muscle fibrosis | Intramuscular injection of Cardiotoxin (CTX) | 100 mg/kg/day | Continuous infusion via subcutaneous osmotic minipump | Prophylactic: From time of CTX injury. Therapeutic: Started 10 days after CTX for 11 days. | Significantly reduced skeletal muscle fibrosis.[7][10] |

| Angiotensin II (AngII)-induced cardiac fibrosis | Continuous infusion of Angiotensin II (AngII) via osmotic minipump | 100 mg/kg/day | Continuous infusion via subcutaneous osmotic minipump | Therapeutic: Started 7 days after AngII initiation and continued for 7 days. | Significantly reduced cardiac fibrosis.[7][10] |

Experimental Protocols

General Preparation of this compound

This compound should be solubilized in a vehicle appropriate for the chosen administration route. A common vehicle is a solution of 50% Dimethyl Sulfoxide (DMSO) in sterile water or Phosphate-Buffered Saline (PBS).[2][5] The control vehicle should be administered to the control group of animals.

Protocol 1: Induction of Liver Fibrosis with Carbon Tetrachloride (CCl4) and this compound Treatment

-

Animal Model: Male C57BL/6 mice are commonly used.

-

Induction of Fibrosis: Administer CCl4 via intraperitoneal (i.p.) injection twice or thrice weekly for 4-12 weeks.[11] A typical dose is 0.8 ml/kg.

-

This compound Administration (Therapeutic Model):

-

After 3 weeks of CCl4 injections to establish fibrosis, implant a subcutaneous osmotic minipump (e.g., ALZET) containing this compound.[6]

-

The pump should be calibrated to deliver a continuous dose of 100 mg/kg/day.[6]

-

Continue CCl4 injections concurrently with this compound treatment for an additional 3 weeks.[6]

-

-

Tissue Collection and Analysis: At the end of the treatment period, euthanize the mice and collect liver tissue for histological analysis (e.g., Sirius Red staining for collagen) and molecular analysis (e.g., Western blot for p-SMAD3).[6]

Protocol 2: Induction of Pulmonary Fibrosis with Bleomycin and this compound Treatment

-

Animal Model: C57BL/6 or Balb/c mice are commonly used.[12]

-

Induction of Fibrosis: Administer a single intratracheal (i.t.) dose of bleomycin.

-

This compound Administration:

-

Prophylactic: Begin this compound administration at the time of or shortly after bleomycin instillation.

-

Therapeutic: Begin this compound administration after the initial inflammatory phase, typically 7-10 days post-bleomycin.

-

The recommended administration is continuous infusion via a subcutaneous osmotic minipump at a dose of 100 mg/kg/day.[2][7]

-

-

Tissue Collection and Analysis: Euthanize mice at a predetermined time point (e.g., 14 or 21 days post-bleomycin) and collect lung tissue for histological analysis (e.g., Masson's Trichrome staining) and measurement of collagen content (e.g., hydroxyproline assay).

Protocol 3: Induction of Pancreatic Fibrosis with Cerulein and this compound Treatment

-

Animal Model: Female C57BL/6 mice are often used.[5]

-

Induction of Fibrosis: Administer repeated intraperitoneal (i.p.) injections of cerulein to induce chronic pancreatitis and fibrosis.[5]

-

This compound Administration:

-

Tissue Collection and Analysis: Collect pancreatic tissue for histological assessment of fibrosis (e.g., Sirius Red staining) and analysis of pancreatic stellate cell activation (e.g., immunohistochemistry for α-smooth muscle actin).[5]

Experimental Workflow Visualization

References

- 1. xcessbio.com [xcessbio.com]

- 2. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CWHM12 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. pancreasfoundation.org [pancreasfoundation.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. αv integrins on mesenchymal cells regulate skeletal and cardiac muscle fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. invitekinc.com [invitekinc.com]

- 12. Induction of Lung Fibrosis in the Mouse by Intratracheal Instillation of Fluorescein Isothiocyanate Is Not T-Cell-Dependent - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CWHM-12 Administration via Osmotic Minipump

For Researchers, Scientists, and Drug Development Professionals

Introduction

CWHM-12 is a potent and selective small-molecule inhibitor of αv integrins, demonstrating high affinity for multiple αv-containing integrin heterodimers.[1][2][3][4] By blocking the activation of transforming growth factor-beta (TGF-β), this compound has been shown to attenuate fibrosis in various preclinical models, including those for liver, lung, cardiac, and skeletal muscle fibrosis.[5] These application notes provide a detailed protocol for the continuous in vivo administration of this compound in mice using ALZET® osmotic minipumps, a reliable method for maintaining consistent plasma and tissue concentrations of the compound over an extended period.[6]

Mechanism of Action: Inhibition of TGF-β Activation

This compound is a synthetic organic, RGD peptidomimetic antagonist that targets the family of αv integrins.[3] Several αv integrins, particularly on the surface of myofibroblasts, play a crucial role in the conversion of latent (inactive) TGF-β to its active form.[7][8] Active TGF-β is a key pro-fibrotic cytokine that drives the excessive deposition of extracellular matrix, a hallmark of fibrosis. By inhibiting αv integrins, this compound effectively blocks this activation step, leading to a downstream reduction in phosphorylated SMAD3 (p-SMAD3) signaling and a subsequent decrease in fibrogenesis.[2][9]

Data Presentation

This compound Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various human αv integrin heterodimers.

| Integrin Subunit | IC₅₀ (nM) |

| αvβ1 | 1.8[2][9][10] |

| αvβ3 | 0.8[2][9][10] |

| αvβ5 | 61[2][9][10] |

| αvβ6 | 1.5[2][9][10] |

| αvβ8 | 0.2[2][9][10] |

Data compiled from in vitro ligand-binding assays.

Experimental Protocols

Materials and Reagents

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile water for injection

-

ALZET® Osmotic Pumps (e.g., Model 1002, 2004, depending on the required duration and flow rate)[6]

-

Filling tubes (provided with ALZET® pumps)

-

1 mL sterile syringes

-

Sterile 0.9% saline

-

Sterile surgical instruments (scalpel, forceps, hemostat, wound clips or sutures)

-

Anesthetic (e.g., Isoflurane, Ketamine/Xylazine cocktail)

-

Analgesics (e.g., Buprenorphine, Meloxicam)[11]

-

Ocular lubricant

-

70% ethanol and iodine for surgical site disinfection

-

Sterile drapes and gloves

Protocol 1: Preparation of this compound Solution (for Osmotic Minipump)

-

Vehicle Preparation : Prepare a 50% DMSO solution by mixing equal volumes of sterile DMSO and sterile water for injection under aseptic conditions. For example, mix 5 mL of sterile DMSO with 5 mL of sterile water.

-

Concentration Calculation : Determine the required concentration of this compound based on the desired daily dose, the weight of the animal, and the specific pumping rate of the ALZET® pump model being used.

-

Formula: Concentration (mg/mL) = [Dose (mg/kg/day) x Animal Weight (kg)] / [Pump Rate (µL/hr) x 24 (hr/day) / 1000 (µL/mL)]

-

Example: For a 100 mg/kg/day dose in a 25g (0.025 kg) mouse using a pump with a 0.25 µL/hr rate:

-

Concentration = [100 mg/kg/day * 0.025 kg] / [0.25 µL/hr * 24 hr/day / 1000 µL/mL] = 2.5 mg / 0.006 mL = 416.7 mg/mL. Note: Solubility must be confirmed. The cited dose of 100 mg/kg/day is from published studies; researchers should verify the required concentration is achievable and stable in 50% DMSO.[7]

-

-

-

Dissolution : Weigh the required amount of this compound powder and add it to a sterile microcentrifuge tube. Add the calculated volume of 50% DMSO vehicle.

-

Mixing : Vortex the solution thoroughly until the this compound is completely dissolved. Ensure the final solution is clear and free of particulates. The solution should be prepared at room temperature.[12]

Protocol 2: Osmotic Minipump Filling and Priming

-

Aseptic Technique : Perform all pump filling procedures in a laminar flow hood using sterile technique to prevent contamination.[13]

-

Weigh Empty Pump : Weigh the empty osmotic pump along with its flow moderator.[13]

-

Filling :

-

Attach a sterile filling tube to a 1 mL syringe.

-

Draw the prepared this compound solution into the syringe, ensuring there are no air bubbles.[13]

-

Hold the pump in an upright position and insert the filling tube deep into the pump reservoir.[12]

-

Slowly inject the solution until the reservoir is completely full and a small amount of fluid is seen at the exit port.[12]

-

-

Insert Flow Moderator : Carefully insert the flow moderator into the pump outlet until it is flush with the pump body. A slight excess of solution may be displaced.

-

Weigh Filled Pump : Weigh the filled pump to confirm the correct fill volume.

-

Priming :

-

Place the filled pumps in a sterile container with 0.9% saline, ensuring they are fully submerged.

-

Incubate at 37°C for at least 4-6 hours (or as specified by the manufacturer for the specific pump model) prior to implantation.[13][14] This step is crucial to ensure the pump begins delivering at its specified rate immediately upon implantation.[15]

-

Protocol 3: Subcutaneous Implantation of the Osmotic Minipump

-

Anesthesia and Analgesia : Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation).[14] Administer a pre-operative analgesic as per institutional guidelines to manage pain.[11] Apply ocular lubricant to prevent corneal drying.

-

Surgical Preparation :

-

Incision : Make a small (~1 cm) transverse incision through the skin in the mid-scapular area.[11]

-

Create Subcutaneous Pocket :

-

Pump Implantation :

-

Wound Closure : Close the incision using wound clips or appropriate sutures. Typically, one or two clips are sufficient for a small incision.[14]

-

Post-Operative Care :

-

Monitor the animal until it has fully recovered from anesthesia. Place the animal on a heating pad during recovery to maintain body temperature.[11]

-

Administer post-operative analgesics for 48-72 hours as recommended by your institution's veterinary staff.[17]

-

Monitor the animal daily for signs of pain, distress, or infection at the surgical site.

-

Wound clips or non-absorbable sutures should be removed 7-10 days post-surgery.[17]

-

References

- 1. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]

- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 3. CWHM12 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. ltk.uzh.ch [ltk.uzh.ch]

- 7. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]

- 12. neurophysics.ucsd.edu [neurophysics.ucsd.edu]

- 13. alzet.com [alzet.com]

- 14. alzet.com [alzet.com]

- 15. alzet.com [alzet.com]

- 16. Osmotic mini pump implantation and removal surgery [bio-protocol.org]

- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

Application Notes and Protocols for CWHM-12 Solution Preparation in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and administration of CWHM-12, a potent pan-αv integrin inhibitor, for in vivo animal studies. The following protocols are based on established methodologies from peer-reviewed research and are intended to ensure consistent and reproducible results.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets αv integrins, playing a crucial role in blocking the activation of transforming growth factor-beta (TGF-β).[1][2] This mechanism makes this compound a valuable tool for investigating physiological processes regulated by αv integrins and for evaluating its therapeutic potential in various disease models, particularly those involving fibrosis.[1][3][4] The S enantiomer of this compound is the bioactive form.[5]

This compound Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C26H32BrN5O6 | [6] |

| Molecular Weight | 590.47 g/mol | [6] |

| Appearance | White to light brown solid | [6] |

| Purity | ≥98% | [7] |

| Solubility | DMSO: 100 mg/mL (169.36 mM) | [6] |

In Vitro Potency of this compound

This compound exhibits high potency against a range of αv integrins, as detailed in the following table.

| Integrin Subunit | IC50 (nM) | Reference |

| αvβ8 | 0.2 | [6][8] |

| αvβ3 | 0.8 | [6][8] |

| αvβ6 | 1.5 | [6][8] |

| αvβ1 | 1.8 | [6][8] |

| αvβ5 | 61 | [6][8] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile water for injection

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional, for enhancing dissolution)

-

Pipettes and sterile filter tips

-

Osmotic minipumps (e.g., ALZET)

-

Surgical tools for implantation

Preparation of this compound Dosing Solution (50% DMSO)

This protocol describes the preparation of a this compound solution for administration via osmotic minipumps at a target dose of 100 mg/kg/day.

1. Calculation of Required this compound and Vehicle Volume:

-

Determine the total volume required based on the number of animals, the pump volume, and the duration of the study. It is recommended to prepare a slight excess to account for any loss during preparation.

-

For a target dose of 100 mg/kg/day, the concentration of the this compound solution will depend on the pump flow rate and the average weight of the animals.

2. Solubilization of this compound:

-

In a sterile microcentrifuge tube, weigh the required amount of this compound powder.

-

Add the calculated volume of sterile DMSO to the tube.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[6]

-

Add an equal volume of sterile water to the DMSO-CWHM-12 solution to achieve a final concentration of 50% DMSO.

-

Vortex the final solution to ensure homogeneity.

3. Vehicle Control Preparation:

-

Prepare a vehicle control solution consisting of 50% DMSO in sterile water, following the same procedure as above but without the addition of this compound.[9]

4. Storage of Solutions:

-

Stock solutions of this compound in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[6]

-

The prepared dosing solution (50% DMSO) should be used immediately or stored at -20°C for short-term use. Avoid repeated freeze-thaw cycles.

Administration via Osmotic Minipumps

-

Fill the osmotic minipumps with the prepared this compound solution or vehicle control according to the manufacturer's instructions.

-

Surgically implant the pumps subcutaneously in the animals.[9]

-

The continuous infusion will deliver a consistent dose of this compound over the specified duration of the study.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for in vivo studies.

Caption: this compound inhibits αv integrins, blocking TGF-β activation and downstream signaling.

Caption: General experimental workflow for in vivo studies using this compound.

References

- 1. xcessbio.com [xcessbio.com]

- 2. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. αv integrins on mesenchymal cells regulate skeletal and cardiac muscle fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CWHM12 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound CAS: 1564286-55-0 [aobious.com]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound, an Antagonist of Integrin-Mediated Transforming Growth Factor-Beta Activation Confers Protection During Early Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

cwhm-12 solubility in DMSO and other solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

CWHM-12 is a synthetic, small-molecule, RGD peptidomimetic antagonist that potently and selectively inhibits αv integrins.[1][2][3] It demonstrates high potency against all five αv integrin heterodimers: αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8.[1][4] By blocking these integrins, this compound interferes with key cellular processes such as adhesion, migration, and growth.[1][3] Notably, it has been shown to attenuate liver, lung, and pancreatic fibrosis by inhibiting the activation of Transforming Growth Factor-beta (TGF-β), a critical regulator of fibrosis.[1][3][4][5][6][7] These characteristics make this compound a valuable tool for research in fibrosis and other related therapeutic areas.

Physicochemical Properties

Solubility Data

This compound exhibits varying solubility depending on the solvent system. It is generally soluble in organic solvents and sparingly soluble in aqueous buffers.[1] For consistent results, it is recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[4]

| Solvent/Solvent System | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL to 100 mg/mL (169.36 mM) | [1][3][4] |

| Dimethylformamide (DMF) | ~1 mg/mL | [1][3] |

| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [1][3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.52 mM) | [4] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.52 mM) | [4] |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.52 mM) | [4] |

Experimental Protocols

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into working solutions.

Materials:

-

This compound (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Inert gas (e.g., argon or nitrogen)

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Weigh the desired amount of this compound solid in a sterile vial.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of this compound).

-

Purge the vial with an inert gas to displace oxygen and prevent oxidation.[1]

-

Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming can also aid dissolution.[5]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][8]

Objective: To prepare a diluted, aqueous solution of this compound suitable for cell-based assays.

Materials:

-

This compound stock solution in DMSO

-